![molecular formula C25H20N4O6 B2400457 7-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1326895-14-0](/img/structure/B2400457.png)
7-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a quinazoline dione, a 1,2,4-oxadiazole, and methoxyphenyl groups. Quinazoline diones are a type of nitrogen-containing heterocycle and are often found in various pharmaceuticals. 1,2,4-Oxadiazoles are another type of heterocycle that are known for their wide range of biological activities . Methoxyphenyl groups are aromatic rings with a methoxy group (-OCH3) attached, which can influence the compound’s solubility and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazoline dione, 1,2,4-oxadiazole, and methoxyphenyl groups. The presence of these functional groups would likely result in a complex three-dimensional structure with multiple potential sites for intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The quinazoline dione and 1,2,4-oxadiazole groups could potentially undergo a variety of chemical reactions, including nucleophilic and electrophilic substitutions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the methoxyphenyl groups could increase the compound’s solubility in organic solvents .
Scientific Research Applications
Synthesis and Characterization
The compound 7-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione, due to its complex structure, is subject to research in the field of synthetic chemistry. Studies such as those conducted by Heping Yan and Gui-ping Ouyang focus on synthesizing quinazoline derivatives with substitutions at various positions to understand their chemical properties, such as reactivity, stability, and the influence of different substituents on the molecular structure. These compounds are synthesized through processes like cyclization and etheration, with their structures confirmed through methods like IR, NMR, and MS, indicating a broad interest in exploring their chemical frameworks for various applications (Yan & Ouyang, 2013).
Herbicidal Activity
Compounds containing quinazoline-2,4-dione structures have been investigated for their potential as herbicides. Research by Bo He et al. involves designing novel pyrazole-quinazoline-2,4-dione hybrids to target 4-Hydroxyphenylpyruvate dioxygenase (HPPD), a crucial enzyme in plant growth. These compounds, through their inhibitory action on HPPD, offer a promising approach to controlling resistant weeds, with greenhouse assays demonstrating significant herbicidal activity against various weed species. This suggests the potential of quinazoline-2,4-dione derivatives in agricultural chemistry for the development of new herbicides with specific action mechanisms (He et al., 2020).
Antitumor Activity
Catalin V. Maftei et al. explored the synthesis of novel bioactive 1,2,4-oxadiazole compounds bearing N-phenylmaleimide and N-phenylsuccinimide moieties, inspired by the biological activity of natural products containing a 1,2,4-oxadiazole ring. These synthetic analogs were evaluated for their antitumor activity across a panel of cell lines, indicating the potential medicinal applications of these compounds. The study highlights the versatility of the 1,2,4-oxadiazole ring and its derivatives, including those related to quinazoline-2,4-dione structures, in the design of new anticancer agents (Maftei et al., 2013).
Pharmaceutical Intermediate Synthesis
The synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles using carbon dioxide highlights the importance of these compounds in the pharmaceutical industry. The method developed by Y. Patil et al. for synthesizing 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, a key intermediate in the synthesis of several drugs, exemplifies the role of quinazoline derivatives in drug development. This research underscores the relevance of quinazoline-2,4-dione and its derivatives in the synthesis of pharmaceutical compounds, potentially including the compound (Patil et al., 2008).
Mechanism of Action
The mechanism of action would depend on the specific biological target of the compound. Compounds containing 1,3,4-oxadiazole scaffolds have been found to exhibit a wide variety of biological activities, particularly for cancer treatment. They have been shown to interact with nucleic acids, enzymes, and globular proteins, and inhibit growth factors, enzymes, and kinases .
Future Directions
properties
IUPAC Name |
7-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O6/c1-32-16-10-8-15(9-11-16)29-24(30)17-12-7-14(13-19(17)26-25(29)31)23-27-22(28-35-23)18-5-4-6-20(33-2)21(18)34-3/h4-13H,1-3H3,(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBWFKLUYKEAPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=C(C(=CC=C5)OC)OC)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


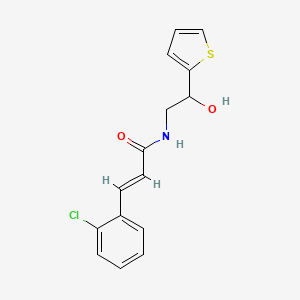
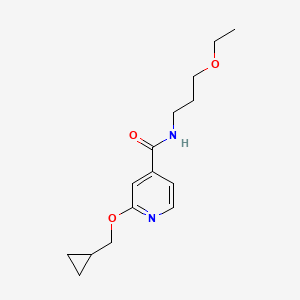

![4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2400380.png)
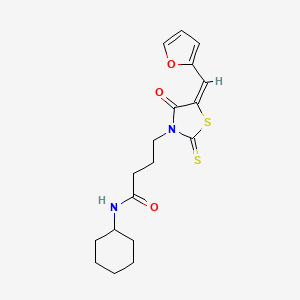
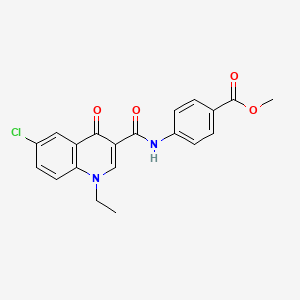
![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2400385.png)



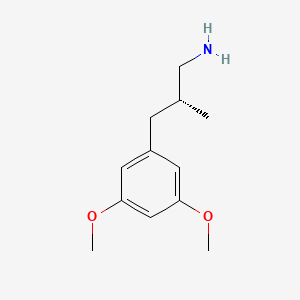
![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2400393.png)
